N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide, also known as CEP-1347, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was initially developed as a selective inhibitor of c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in the regulation of neuronal survival and death. In
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical characterization of related compounds, demonstrating the versatility and potential of N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide in chemical reactions and as a precursor for further chemical modifications. For instance, Jayarajan et al. (2019) discussed the water-mediated synthesis of closely related compounds, highlighting their non-linear optical (NLO) properties and potential anticancer activity based on molecular docking analyses (R. Jayarajan et al., 2019). Such studies indicate the compound's utility in developing novel materials with desirable optical properties and exploring new therapeutic agents.
Biological Applications and Imaging
Significant research has been conducted on derivatives of the compound for imaging and therapeutic purposes. For example, PET imaging studies utilizing derivatives have shown promise in targeting specific receptors in the brain, indicative of the compound's potential in neuroimaging and studying neuroinflammation (A. Horti et al., 2019). Such applications are crucial for diagnosing and understanding the progression of neurological disorders.
Pharmacological Investigations
Pharmacological studies have also been a focus, with compounds synthesized from this compound being investigated for their potential therapeutic effects. For instance, the synthesis and biological screening of cyanopyridine derivatives, which share structural similarities, have shown a range of biological and therapeutic activities, underlining the compound's significance in drug discovery and development (P. Akbari, 2018).
Mechanism of Action
Target of Action
The primary target of N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a key role in the degradation of proteins in the lysosomes, and it is involved in various physiological and pathological processes, including antigen presentation and inflammation .
Mode of Action
Given its target, it is likely that it interacts with cathepsin s, potentially inhibiting its protease activity . This could result in the modulation of the protein degradation process within the lysosomes, affecting various cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein degradation and antigen presentation, given the role of Cathepsin S . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the modulation of protein degradation and antigen presentation due to the inhibition of Cathepsin S . .
properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-17(8-9-18(22-15)16-6-4-3-5-7-16)19(25)23-20(14-21)10-12-24(2)13-11-20/h3-9H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDGEWWDCZDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3(CCN(CC3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.